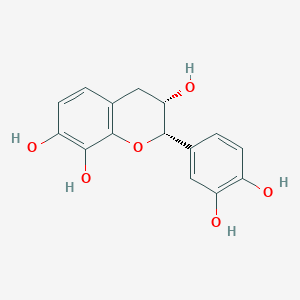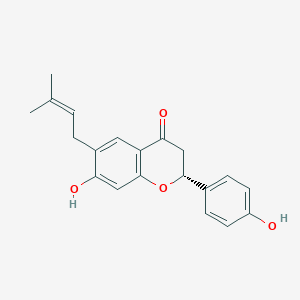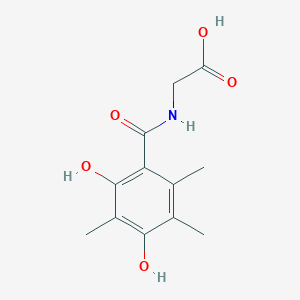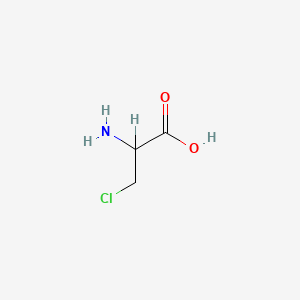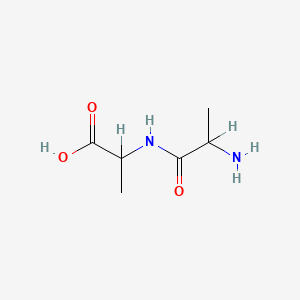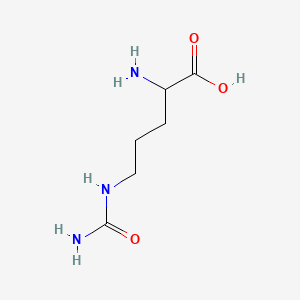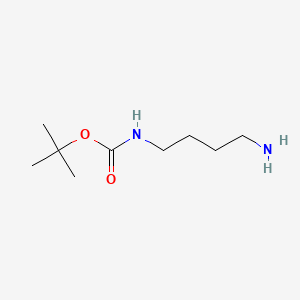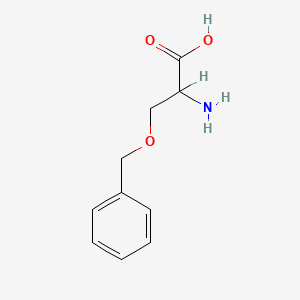
2-Amino-5-Fluorobenzotrifluorid
Übersicht
Beschreibung
4-Fluoro-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-2-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Verbindungen
2-Amino-5-Fluorobenzotrifluorid: ist ein wertvoller Baustein bei der Synthese verschiedener fluorierter Verbindungen. Seine Trifluormethylgruppe und sein Fluoratom machen es zu einem idealen Vorläufer für die Einführung von Fluor in Zielmoleküle, was besonders bei der Entwicklung von Agrochemikalien und Pharmazeutika nützlich ist, wo Fluorierung die biologische Aktivität und metabolische Stabilität verbessern kann .
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung zur Herstellung neuartiger Arzneimittelkandidaten eingesetzt. Zum Beispiel kann sie verwendet werden, um Acetamidderivate zu synthetisieren, die potenzielle Anwendungen als Analgetika oder entzündungshemmende Mittel haben. Das Vorhandensein von Fluoratomen führt häufig zu einer erhöhten Bindungsaffinität und Selektivität gegenüber biologischen Zielmolekülen .
Materialwissenschaft
In der Materialwissenschaft dient 4-Fluor-2-(Trifluormethyl)anilin als Vorläufer für die Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Harzen, die die Einarbeitung von fluorierten aromatischen Ringen erfordern, um gewünschte Eigenschaften wie thermische Stabilität und chemische Beständigkeit zu erreichen .
Katalyse
Die Verbindung wird in der Katalyseforschung untersucht, wo ihre einzigartige Struktur die Entwicklung neuer Katalysatoren für organische Synthesereaktionen erleichtern kann. Der elektronenziehende Charakter der Trifluormethylgruppe kann die Reaktivität der Aminogruppe beeinflussen, was möglicherweise zu neuartigen katalytischen Mechanismen führt .
Analytische Chemie
In der analytischen Chemie werden Derivate von Benzenamin, 4-Fluor-2-(Trifluormethyl)- als Standards oder Reagenzien in verschiedenen analytischen Methoden verwendet, einschließlich Chromatographie und Spektroskopie, um andere Substanzen aufgrund ihrer eindeutigen chemischen Signaturen nachzuweisen oder zu quantifizieren .
Umweltstudien
Forscher verwenden diese Verbindung, um das Umweltverhalten fluorierter Schadstoffe zu untersuchen. Ihre Stabilität und Nachweisbarkeit machen sie zu einer geeigneten Modellverbindung, um die Bewegung und Umwandlung ähnlicher Chemikalien in der Umwelt zu verfolgen .
Antimikrobielle Forschung
Fluorierte Aniline, wie This compound, werden auf ihre antimikrobiellen Eigenschaften untersucht. Die Einführung von Fluoratomen in bioaktive Moleküle kann zur Entwicklung neuer antimikrobieller Wirkstoffe führen, die eine verbesserte Wirksamkeit gegen resistente Bakterienstämme aufweisen .
Heterocyclische Chemie
Es ist ein wichtiger Ausgangsstoff für die Synthese von heterocyclischen Verbindungen, die eine Kernstruktur in vielen Arzneimitteln und Agrochemikalien darstellen. Die Aminogruppe kann an verschiedenen Ringschlussreaktionen teilnehmen, wodurch komplexe molekulare Architekturen aufgebaut werden können .
Eigenschaften
IUPAC Name |
4-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQLCWUUBSUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022029 | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-39-5 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha,4-Tetrafluoro-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 393-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,4-tetrafluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T8A7TV37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-5-fluorobenzotrifluoride in the synthesized photocatalyst?
A1: In this study, 2-amino-5-fluorobenzotrifluoride acts as a ligand in the synthesis of a Fe-based metal-organic framework (Fe-MOF). The researchers combined 2-amino-5-fluorobenzotrifluoride with an Fe precursor to create a novel composite material denoted as 2A5F@Fe-MOF []. The incorporation of 2-amino-5-fluorobenzotrifluoride into the Fe-MOF structure led to a significant change in the material's morphology, transforming it from a 2D structure to a 3D flower-like structure []. This morphological change is believed to be responsible for the enhanced photocatalytic activity of 2A5F@Fe-MOF compared to the pure Fe-MOF.
Q2: What are the potential advantages of using 2A5F@Fe-MOF for water treatment?
A2: The research demonstrates that 2A5F@Fe-MOF exhibits excellent photocatalytic activity in degrading rhodamine B (RhB), a common water contaminant, under visible light []. This is significant because:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
